CWP232291: A Technical Whitepaper on a Novel Wnt/β-catenin Signaling Inhibitor
CWP232291: A Technical Whitepaper on a Novel Wnt/β-catenin Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CWP232291 is a first-in-class small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes that is frequently dysregulated in a multitude of human cancers.[1] This technical guide provides a comprehensive overview of CWP232291, including its mechanism of action, preclinical efficacy in various cancer models, and clinical trial findings. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this promising therapeutic agent.
Introduction to CWP232291
CWP232291 is a prodrug that is systemically converted to its active metabolite, CWP232204.[2] This compound has demonstrated significant anti-tumor activity in both hematological malignancies and solid tumors by targeting the canonical Wnt/β-catenin pathway.[1][3] Aberrant activation of this pathway is a key driver of cancer cell proliferation, survival, and resistance to therapy.[2][4] CWP232291 represents a novel therapeutic strategy to counteract these effects.[2]
Mechanism of Action
The anti-neoplastic effects of CWP232291 are multifaceted, primarily centered on the induction of endoplasmic reticulum (ER) stress and the subsequent degradation of β-catenin.[5][6]
Key Mechanistic Pillars:
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ER Stress Induction: CWP232204, the active form of CWP232291, induces ER stress, which in turn activates the unfolded protein response (UPR).[7][8] This leads to the upregulation of the pro-apoptotic protein CHOP and the activation of caspases, including caspase-3, ultimately triggering apoptosis.[1][7]
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β-Catenin Degradation: The activation of caspases initiated by ER stress leads to the degradation of β-catenin.[5] This prevents its translocation to the nucleus and subsequent interaction with T-cell factor/lymphoid enhancer factor-1 (TCF/Lef1) transcription factors.[2][9]
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Downregulation of Wnt Target Genes: By inhibiting β-catenin-mediated transcription, CWP232291 downregulates the expression of key oncogenes such as MYC and the anti-apoptotic protein survivin.[1][10]
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Sam68 Interaction: The active metabolite CWP232204 also binds to the Src-Associated substrate in Mitosis of 68 kDa (Sam68), a protein often overexpressed in cancer.[2][9] This interaction promotes apoptosis, potentially through alternative splicing of the BCL-2 gene to favor pro-apoptotic isoforms.[1]
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Androgen Receptor (AR) Suppression: In the context of prostate cancer, CWP232291 has been shown to reduce the expression of the androgen receptor (AR) and its splice variants, which are critical drivers of castration-resistant prostate cancer (CRPC).[1][7]
The following diagram illustrates the proposed mechanism of action of CWP232291.
Preclinical Data
CWP232291 has demonstrated robust anti-tumor activity across a range of preclinical models, including hematological malignancies and solid tumors.
Hematological Malignancies
In preclinical models of acute myeloid leukemia (AML) and multiple myeloma, CWP232291 has shown significant antineoplastic activity in both cell cultures and animal models.[3] Studies on primary tumor cells from patients with malignant hematologic diseases have further validated its potential as a therapeutic agent.[11]
Solid Tumors
Studies have shown that CWP232291 significantly inhibits the growth of ovarian cancer cell lines, patient-derived organoids, and tumor xenografts.[2][4] Notably, it also demonstrated efficacy against cisplatin-resistant ovarian cancer cells.[2][4] Treatment with CWP232291 led to a dose-dependent decrease in both total and active β-catenin levels and an increase in apoptotic markers like cleaved caspase-3 and PARP1.[2]
Table 1: In Vitro Efficacy of CWP232291 in Ovarian Cancer Cell Lines
| Cell Line | Histologic Subtype | IC50 (µM) after 48h |
|---|---|---|
| PA-1 | Teratocarcinoma | Data not available in cited sources |
| SKOV3 | Adenocarcinoma | Data not available in cited sources |
| OVCAR-3 | Adenocarcinoma | Data not available in cited sources |
| CAOV3 | Adenocarcinoma | Data not available in cited sources |
| A2780 | Endometrioid | Data not available in cited sources |
| A2780-CR | Cisplatin-Resistant | Data not available in cited sources |
| HEYA8 | Serous | Data not available in cited sources |
| SNU-8 | Serous | Data not available in cited sources |
Note: While a study mentions that the IC50 of CWP232291 on eight ovarian cancer cell lines was summarized in a supplementary table, the specific values are not available in the main body of the provided search results.[9]
CWP232291 has been shown to block the growth of CRPC both in vitro and in vivo.[1][7] Its mechanism in CRPC involves the induction of ER stress and the downregulation of AR and its splice variants.[7] In CRPC xenograft models, CWP232291 demonstrated a 73.7% tumor inhibition.[1]
In a genetically engineered mouse model of intestinal carcinogenesis (deficient in Smad4 and p53), long-term treatment with CWP232291 showed a significant chemopreventive effect.[10][12]
Table 2: Chemopreventive Effects of CWP232291 in a Mouse Model of Intestinal Cancer
| Parameter | Vehicle Control | CWP232291-Treated | P-value |
|---|---|---|---|
| Incidence of Malignant Tumors | 78.3% | 37.5% | < 0.05 |
| Tumor Multiplicity (mean ± SEM) | 2.8 ± 0.4 | 1.2 ± 0.4 | < 0.01 |
| Cancer Stem Cell Frequency | 1/3,223 | 1/48,069 | < 0.001 |
The anti-tumorigenic effects of CWP232291 have also been evaluated in preclinical models of ACC, a rare and difficult-to-treat head and neck cancer.[13]
Clinical Trials
A first-in-human, open-label, dose-escalation Phase 1 clinical trial (NCT01398462) of CWP232291 was conducted in patients with relapsed or refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[5][6]
Table 3: Summary of Phase 1 Clinical Trial (NCT01398462) of CWP232291 in AML and MDS
| Parameter | Details |
|---|---|
| Patient Population | 69 patients with hematologic malignancies (64 AML, 5 MDS) |
| Study Design | Dose-escalation (15 cohorts, 4 to 334 mg/m²) and dose-expansion |
| Drug Administration | Intravenous daily for 7 days every 21 days |
| Maximum Tolerated Dose (MTD) | 257 mg/m² |
| Pharmacokinetics | Active metabolite CWP232204 showed a terminal half-life of ~12 hours.[3][6] |
| Common Adverse Events (TEAEs) | Nausea (64%), vomiting (46%), diarrhea (36%), infusion-related reactions (29%)[6] |
| Grade ≥3 TEAEs | Pneumonia (12%), hypophosphatemia (8%), leukocytosis (7%), nausea (7%), cellulitis (7%), sepsis (7%), hypokalemia (7%)[6] |
| Preliminary Efficacy (54 evaluable AML patients) | - 1 Complete Response (at 153 mg/m²): Bone marrow blasts reduced from 58.3% to 3.5%.[3][6]- 1 Partial Response (at 198 mg/m²): Bone marrow blasts reduced from 15.0% to 4.2%.[3][6] |
Other clinical trials include a Phase 1 study in hematological malignancies (NCT02426723) and a Phase 1/2 study of CWP232291 in combination with cytarabine (B982) for relapsed/refractory AML (NCT03055286).[2][14]
The following diagram depicts a simplified workflow for a dose-escalation clinical trial.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. The following are generalized methodologies based on the cited literature for key experiments involving CWP232291.
Cell Viability Assay
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Objective: To determine the cytotoxic effects of CWP232291 on cancer cell lines.
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Methodology:
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Seed cancer cells in 96-well plates at a predetermined density.
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After 24 hours, treat the cells with various concentrations of CWP232291 or a vehicle control (e.g., DMSO).
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Incubate for a specified period (e.g., 24, 48, or 72 hours).
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Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well.
-
Measure the absorbance or luminescence according to the manufacturer's instructions using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) using appropriate software.
-
Western Blotting
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Objective: To assess the effect of CWP232291 on the expression of specific proteins (e.g., β-catenin, cleaved caspase-3, PARP, AR).
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Methodology:
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Treat cells with CWP232291 for a specified time and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
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Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
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Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with primary antibodies specific to the proteins of interest overnight at 4°C.
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Flow Cytometry for Apoptosis
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Objective: To quantify the induction of apoptosis by CWP232291.
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Methodology:
-
Treat cells with CWP232291 for the desired duration.
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Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
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Resuspend the cells in a binding buffer.
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Stain the cells with Annexin V (conjugated to a fluorophore like FITC) and a viability dye (e.g., propidium (B1200493) iodide, PI).
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Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.
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In Vivo Xenograft Studies
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Objective: To evaluate the anti-tumor efficacy of CWP232291 in a living organism.
-
Methodology:
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Subcutaneously inject cancer cells into the flanks of immunocompromised mice (e.g., nude or SCID mice).
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Allow the tumors to grow to a palpable size.
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Randomize the mice into treatment and control groups.
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Administer CWP232291 (e.g., intraperitoneally) or a vehicle control according to a predetermined schedule and dose.
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Measure tumor volume regularly using calipers.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
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Conclusion
CWP232291 is a promising Wnt/β-catenin signaling inhibitor with a well-defined mechanism of action and demonstrated preclinical efficacy in a variety of cancers, including those with resistance to standard therapies.[1][2] Early clinical data in hematological malignancies have shown a manageable safety profile and signs of clinical activity.[6] Further investigation, particularly in combination with other anti-cancer agents, is warranted to fully elucidate the therapeutic potential of CWP232291 in oncology.[5][6]
References
- 1. CWP232291|Wnt/β-catenin Inhibitor|For Research Use [benchchem.com]
- 2. Frontiers | Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1 study of CWP232291 in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The small molecule WNT/β-catenin inhibitor CWP232291 blocks the growth of castration-resistant prostate cancer by activating the endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. The Small Molecule Inhibitor of the Wnt-β-Catenin Pathway, CWP232291, Inhibits Tumor Growth in Preclinical Models of Salivary Gland Adenoid Cystic Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
